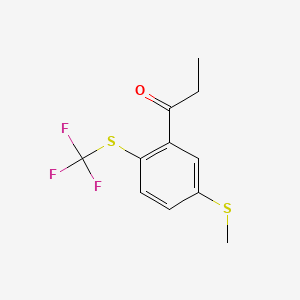
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,5-naphthyridine family. This compound is characterized by its unique structure, which includes a chloro, cyano, and carboxylate group attached to the naphthyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, oxo-naphthyridines, and fused heterocyclic compounds. These products often exhibit enhanced biological and chemical properties .
科学研究应用
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate has diverse applications in scientific research:
作用机制
The mechanism of action of ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and cyano groups facilitate binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity .
相似化合物的比较
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: This compound has two chloro groups, which may alter its reactivity and biological activity.
1,5-Naphthyridine Derivatives: These compounds share the naphthyridine core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
属性
分子式 |
C12H8ClN3O2 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC 名称 |
ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-2-18-12(17)8-6-15-9-4-3-7(5-14)16-11(9)10(8)13/h3-4,6H,2H2,1H3 |
InChI 键 |
BRYKRWYOKUFEDF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)

![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)


![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)



